Quantitative Comparison of Butacaine, Procaine, and Tetracaine Potency in Mitochondrial Adenine Nucleotide Translocase Inhibition
In a 1974 study by Spencer and Bygrave, butacaine was identified as the most potent inhibitor of adenine nucleotide translocase in rat liver mitochondria among the tested local anesthetics . The concentration required to achieve 50% inhibition (IC50) of ATP translocation was 30 μM for butacaine, compared to 800 μM for tetracaine and 500 μM for nupercaine . This represents a 26.7-fold greater potency for butacaine relative to tetracaine in this specific, non-neuronal assay system . The study also observed a complex, biphasic effect on ADP translocation for tetracaine and nupercaine, which was not reported for butacaine, suggesting a more straightforward inhibitory profile .
| Evidence Dimension | Inhibition of ATP translocation in isolated rat liver mitochondria (IC50) |
|---|---|
| Target Compound Data | 30 μM (butacaine) |
| Comparator Or Baseline | 800 μM (tetracaine); 500 μM (nupercaine) |
| Quantified Difference | Butacaine is 26.7-fold more potent than tetracaine (800/30). Butacaine is 16.7-fold more potent than nupercaine (500/30). |
| Conditions | Rat liver mitochondria; assay measured adenine nucleotide translocation; local anesthetics used as perturbators of lipid-protein interactions. |
Why This Matters
For researchers studying mitochondrial adenine nucleotide translocase or lipid-protein interactions, butacaine provides a significantly more potent and potentially more selective pharmacological tool than tetracaine, enabling the use of lower concentrations to minimize off-target effects.
